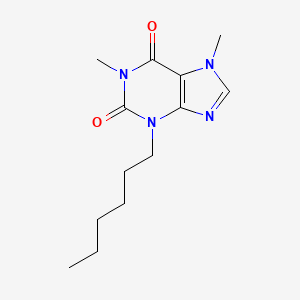
N-(4-Methoxyphenyl)-9-pentofuranosyl-9H-purin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adenosine,n-(4-methoxyphenyl)- is a chemical compound with the molecular formula C11H13N5O4 It is a derivative of adenosine, where the amino group is substituted with a 4-methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine,n-(4-methoxyphenyl)- can be achieved through a multi-step process. One common method involves the reaction of adenosine with 4-methoxyphenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of Adenosine,n-(4-methoxyphenyl)- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and purification systems such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Adenosine,n-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an alcohol derivative.
Substitution: The major product depends on the nucleophile used but can include various substituted phenyl derivatives.
科学的研究の応用
Adenosine,n-(4-methoxyphenyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Adenosine,n-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. It is known to bind to adenosine receptors, influencing various physiological processes. The compound can modulate the activity of enzymes and signaling molecules, leading to effects such as reduced inflammation and oxidative stress.
類似化合物との比較
Similar Compounds
Adenosine: The parent compound, which has a similar structure but lacks the 4-methoxyphenyl group.
N-(4-methoxyphenyl)caffeamide: Another derivative with similar functional groups but different biological activity.
Uniqueness
Adenosine,n-(4-methoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with adenosine receptors and modulate specific pathways makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
29204-77-1 |
|---|---|
分子式 |
C17H19N5O5 |
分子量 |
373.4 g/mol |
IUPAC名 |
2-(hydroxymethyl)-5-[6-(4-methoxyanilino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C17H19N5O5/c1-26-10-4-2-9(3-5-10)21-15-12-16(19-7-18-15)22(8-20-12)17-14(25)13(24)11(6-23)27-17/h2-5,7-8,11,13-14,17,23-25H,6H2,1H3,(H,18,19,21) |
InChIキー |
DHSVZMSVSTXYCS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2,3,4,5,6-Hexakis[(3-methylphenyl)methylsulfanylmethyl]benzene](/img/structure/B14008161.png)
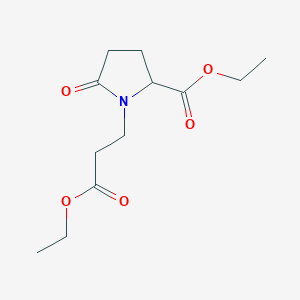

![N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,3-dimethyl-aniline](/img/structure/B14008167.png)
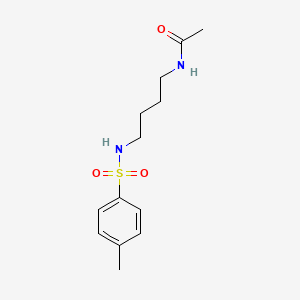


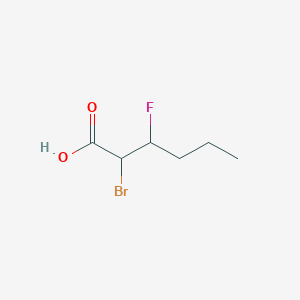

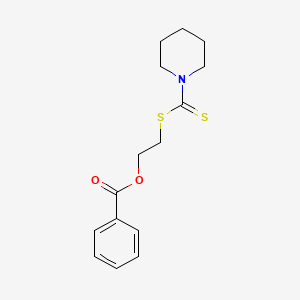
![[(4-Cyanophenyl)methylideneamino]thiourea](/img/structure/B14008200.png)

